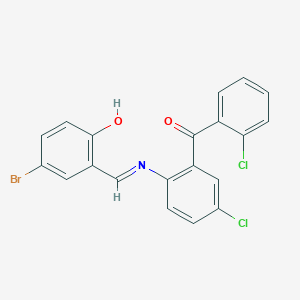
(Z)-((5-ブロモ-2-ヒドロキシベンジリデン)アミノ)-5-クロロフェニル)(2-クロロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C20H12BrCl2NO2 and its molecular weight is 449.13. The purity is usually 95%.
BenchChem offers high-quality (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
この化合物は、医薬品研究で使用される可能性があります。 たとえば、同様の化合物は、医薬品の試験における基準物質として使用されてきました 。特定の化合物が直接参照されていないものの、その複雑な構造から、同様の役割を果たす可能性があります。
抗がん研究
類似の構造を持つ化合物は、顕著な抗がん活性を示してきました 。特定の化合物が直接参照されていないものの、同様の特性を持ち、したがって抗がん研究で潜在的な用途がある可能性があります。
抗酸化研究
同様に、類似の構造を持つ化合物は、抗酸化活性を示しています 。これは、この化合物が、抗酸化研究で潜在的に使用できる可能性を示唆しています。
糖尿病治療
化合物 4-ブロモ-2-[(1Z)-{[4-クロロ-2-(2-クロロベンゾイル)フェニル]イミノ}メチル]フェノールは、糖尿病または関連する病気の治療に使用されることが提案されています 。これは、医療研究および治療開発における潜在的な用途を示しています。
分子シミュレーション研究
類似の構造を持つ化合物は、分子シミュレーション研究で使用されて、それらの強力なinvitro活性を正当化してきました 。これは、この化合物が、同様の研究で潜在的に使用できる可能性を示唆しています。
他の化合物の合成
化合物 4-ブロモ-2-[(1Z)-{[4-クロロ-2-(2-クロロベンゾイル)フェニル]イミノ}メチル]フェノールは、他の化合物の合成における中間体として潜在的に使用できる可能性があります 。これは、化学合成および工業生産における潜在的な用途を示しています。
作用機序
Target of Action
The compound contains a phenolic group (hydroxybenzene), which is a common structural motif in a wide variety of therapeutic agents. Phenolic compounds are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
The compound also contains an imine group, which can undergo reactions with amines and other nucleophiles. This could potentially lead to interactions with biological macromolecules .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many phenolic compounds are known to have antioxidant properties and can interact with signaling pathways related to oxidative stress .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For example, the presence of halogens (bromine and chlorine in this case) might affect its distribution and metabolism .
Result of Action
The cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have potential antioxidant, anti-inflammatory, or enzyme-inhibiting effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the imine group could be affected by pH .
特性
IUPAC Name |
[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJPMZZECMTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2586529.png)
![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)
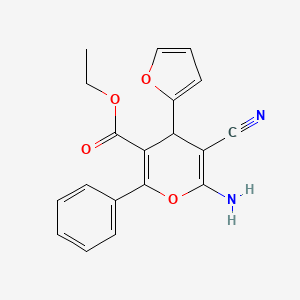
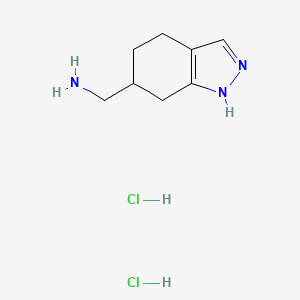
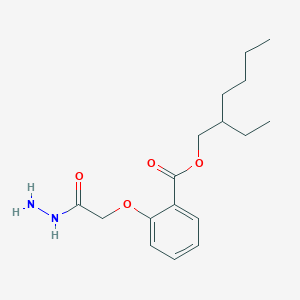
![1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea](/img/structure/B2586535.png)
![N-(3,4-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2586537.png)
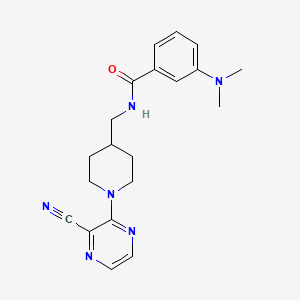
![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2586543.png)

![2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)
